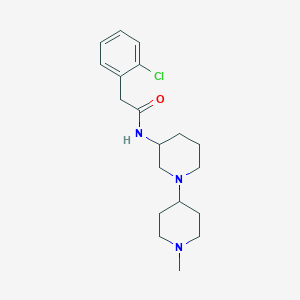![molecular formula C17H10Cl2N2O3S B6107578 4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3,4-dichlorobenzoate](/img/structure/B6107578.png)
4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3,4-dichlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3,4-dichlorobenzoate, also known as TDZ, is a synthetic compound that belongs to the thiazolidinone family. It has been widely used in scientific research due to its unique chemical and biological properties. In
作用機序
4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3,4-dichlorobenzoate exerts its biological effects through various mechanisms. One of the main mechanisms is the inhibition of cytokinin oxidase, which leads to an increase in cytokinin levels. Cytokinins are plant hormones that regulate cell division and differentiation. By increasing cytokinin levels, this compound promotes cell proliferation and differentiation, which is essential for somatic embryogenesis.
This compound also induces apoptosis in cancer cells by activating the caspase cascade. Caspases are a family of proteases that play a crucial role in the execution of apoptosis. This compound has been shown to activate caspases 3, 8, and 9, leading to the cleavage of various cellular proteins and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In plants, this compound promotes somatic embryogenesis by inducing cell proliferation and differentiation. It also affects the expression of various genes involved in plant development and stress response.
In cancer cells, this compound induces apoptosis by activating the caspase cascade. It also affects the expression of various genes involved in cell cycle regulation and DNA repair.
実験室実験の利点と制限
4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3,4-dichlorobenzoate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It also has a wide range of applications in plant tissue culture and cancer research.
However, this compound also has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. It also has a short half-life, which means it needs to be used quickly after synthesis.
将来の方向性
There are several future directions for research on 4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3,4-dichlorobenzoate. One direction is the development of new cancer drugs based on this compound. By understanding the mechanism of action of this compound, researchers can design more potent and selective drugs that target cancer cells.
Another direction is the use of this compound in plant breeding and genetic engineering. By optimizing the conditions for somatic embryogenesis, researchers can develop new plant varieties with desirable traits.
Conclusion:
This compound is a synthetic compound that has been widely used in scientific research due to its unique chemical and biological properties. It has applications in plant tissue culture, cancer research, and other fields. By understanding the synthesis method, mechanism of action, and biochemical and physiological effects of this compound, researchers can develop new drugs and improve plant breeding and genetic engineering.
合成法
4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3,4-dichlorobenzoate can be synthesized using a variety of methods. One of the most common methods is the reaction between 4-aminobenzaldehyde and thiosemicarbazide in the presence of acetic acid. The resulting intermediate is then reacted with 3,4-dichlorobenzoyl chloride to yield this compound. This method has been optimized to achieve high yields and purity.
科学的研究の応用
4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3,4-dichlorobenzoate has been extensively studied for its various scientific research applications. One of the most notable applications is its use as a plant growth regulator. This compound has been shown to induce somatic embryogenesis in various plant species, making it a valuable tool for plant tissue culture and genetic engineering.
This compound has also been studied for its potential use in cancer therapy. It has been shown to induce apoptosis in cancer cells, making it a promising candidate for the development of new cancer drugs. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of various diseases.
特性
IUPAC Name |
[4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 3,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N2O3S/c18-12-6-3-10(8-13(12)19)16(23)24-11-4-1-9(2-5-11)7-14-15(22)21-17(20)25-14/h1-8H,(H2,20,21,22)/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEATWJGWIBXSAY-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)OC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N=C(S2)N)OC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-benzoyl-1-piperidinyl)carbonyl]-1-[3-(4-morpholinyl)propyl]-2-piperidinone](/img/structure/B6107513.png)
![4-{[4-(2,2-dimethylpropyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6107518.png)


![4-[(4-hydroxy-3-iodo-5-methoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B6107538.png)
![2-{[1-(4-chlorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B6107552.png)
![2,6-dimethyl-8-{[3-(2-methyl-1H-imidazol-1-yl)propyl]amino}-2-octanol](/img/structure/B6107557.png)
![N,N-diallyl-2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6107563.png)
![2-{4-[(4-methyl-1-phthalazinyl)amino]phenyl}acetamide](/img/structure/B6107580.png)

![(3-chlorophenyl)[1-(3-thienylsulfonyl)-3-piperidinyl]methanone](/img/structure/B6107587.png)
![2-chloro-N-[2-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B6107590.png)
![N-(2-{[(2,3-dimethylphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B6107605.png)
![2-[4-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6107609.png)